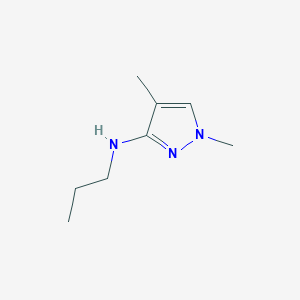

1,4-dimethyl-N-propyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15767998

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15N3 |

|---|---|

| Molecular Weight | 153.22 g/mol |

| IUPAC Name | 1,4-dimethyl-N-propylpyrazol-3-amine |

| Standard InChI | InChI=1S/C8H15N3/c1-4-5-9-8-7(2)6-11(3)10-8/h6H,4-5H2,1-3H3,(H,9,10) |

| Standard InChI Key | VGNBKYSVUVCCBA-UHFFFAOYSA-N |

| Canonical SMILES | CCCNC1=NN(C=C1C)C |

Introduction

Molecular Characterization and Structural Properties

Chemical Identity and Structural Features

1,4-Dimethyl-N-propyl-1H-pyrazol-3-amine belongs to the pyrazole family, distinguished by substituents at positions 1, 3, and 4 of the heterocyclic ring. The IUPAC name reflects its methyl groups at positions 1 and 4, a propylamine moiety at position 3, and the aromatic pyrazole core. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 153.22 g/mol |

| InChI | InChI=1S/C8H15N3/c1-4-5-9-8-7(2)6-11(3)10-8/h6H,4-5H2,1-3H3,(H,9,10) |

| SMILES | CCCNC1=NN(C=C1C)C |

The compound’s planar pyrazole ring facilitates π-π stacking interactions, while the propylamine side chain enhances solubility in polar solvents. Spectroscopic characterization via NMR typically reveals distinct signals for the methyl (δ ~1.5–2.0 ppm) and propyl groups (δ ~0.9–1.3 ppm), with the amine proton appearing as a broad singlet near δ 5.5 ppm.

Synthesis and Optimization Strategies

General Synthetic Pathways

While proprietary methods limit public disclosure of exact protocols, synthesis typically involves sequential alkylation and amination steps:

-

Core Formation: Condensation of hydrazine derivatives with β-keto esters or aldehydes yields the pyrazole ring.

-

N-Alkylation: Reaction with methyl iodide or propyl bromide introduces methyl and propyl groups.

-

Amination: Nucleophilic substitution with propylamine installs the terminal amine.

Critical parameters include temperature (0–80°C), solvent choice (e.g., dichloromethane for alkylation), and catalysts (e.g., triethylamine for acid scavenging). Yields remain unspecified but likely depend on stoichiometric precision and purification techniques like column chromatography.

Industrial-Scale Production Challenges

Scaling synthesis necessitates addressing:

-

Exothermic Reactions: Controlled addition of methylating agents to prevent thermal runaway.

-

Byproduct Formation: Impurities from over-alkylation require rigorous HPLC monitoring.

-

Solvent Recovery: Ethyl acetate or methanol recycling to reduce costs.

Emerging technologies like flow chemistry could enhance reproducibility and throughput.

Industrial and Research Applications

Pharmaceutical Development

Pyrazole scaffolds are prevalent in NSAIDs (e.g., celecoxib). This compound’s tunable structure positions it as a candidate for:

-

Analgesics: Targeting TRPV1 receptors.

-

Antidepressants: Serotonin reuptake inhibition.

Agrochemical Innovations

Structural analogs act as fungicides and herbicides. The propylamine group may enhance soil mobility, improving foliar uptake.

Materials Science

Conjugated pyrazoles serve as ligands in OLEDs. This compound’s electron-donating amine could stabilize excited states in luminescent materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume